molecular formula C17H25NO6 B12954016 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Cat. No.: B12954016
M. Wt: 339.4 g/mol
InChI Key: GSLGBXVSCQVYRY-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions. The presence of the 2,5-dimethoxybenzyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(2,5-dimethoxybenzyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

    Efficient Purification: Using industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme-substrate interactions, particularly in the context of amino acid metabolism. Its structure allows it to mimic natural substrates, providing insights into enzyme specificity and activity.

Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its protected amino group can be deprotected under mild conditions, allowing for further functionalization.

Industry

In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a versatile intermediate.

Mechanism of Action

The mechanism by which ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid exerts its effects depends on its specific application. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. In medicinal chemistry, its mechanism of action would depend on the final drug molecule it helps to synthesize.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid: The enantiomer of the compound , with different stereochemistry.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: Similar structure but with different substitution on the benzyl group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc-protected amino group and the 2,5-dimethoxybenzyl moiety provides a distinct reactivity profile, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

GSLGBXVSCQVYRY-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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